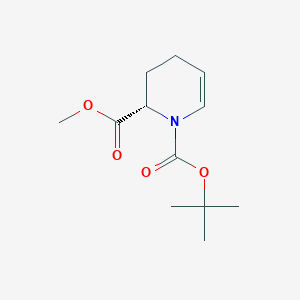

1-tert-Butyl 2-methyl (2S)-3,4-dihydropyridine-1,2(2H)-dicarboxylate

Description

1-tert-Butyl 2-methyl (2S)-3,4-dihydropyridine-1,2(2H)-dicarboxylate is a chiral bicyclic dicarboxylate compound featuring a partially saturated pyridine ring. This structure combines a tert-butyl ester and a methyl ester at positions 1 and 2, respectively, with a stereogenic center at the (2S)-position. It serves as a key intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules like calcium channel blockers or enzyme inhibitors. Its molecular formula is C₁₂H₁₉NO₄, with a molecular weight of 241.28 (purity ≥95%) . The 3,4-dihydropyridine core offers partial unsaturation, balancing aromatic reactivity with reduced electron density compared to fully aromatic pyridines, making it adaptable for diverse synthetic modifications.

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S)-3,4-dihydro-2H-pyridine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-8-6-5-7-9(13)10(14)16-4/h6,8-9H,5,7H2,1-4H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTCPAVHGPYCFNT-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CCCC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C=CCC[C@H]1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60717965 | |

| Record name | 1-tert-Butyl 2-methyl (2S)-3,4-dihydropyridine-1,2(2H)-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227758-95-4 | |

| Record name | 1-(1,1-Dimethylethyl) 2-methyl (2S)-3,4-dihydro-1,2(2H)-pyridinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=227758-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-tert-Butyl 2-methyl (2S)-3,4-dihydropyridine-1,2(2H)-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Dihydroxylation with Oxone®

Substrate 3a (266 mg, 1.34 mmol) was treated with Oxone® (3 equiv.) and NaHCO₃ (1.6 equiv.) in acetone/water (4:1 v/v) at room temperature. The reaction selectively hydroxylates the double bond, forming a diol intermediate. Solvent choice critically influences diastereoselectivity:

Acetylation and Reduction

The diol intermediate undergoes acetylation with acetic anhydride and DMAP, followed by BF₃-mediated reduction with triethylsilane. This step closes the dihydropyridine ring, affording the target compound in 69% overall yield.

Asymmetric Synthesis via Chiral Auxiliaries

Enantioselective routes to the (2S)-configured product leverage chiral catalysts and auxiliaries. A notable strategy adapts the Pictet–Spengler reaction framework, using Boc-protected L-proline derivatives to enforce stereochemistry.

Chiral Pool Approach

Starting from methyl N-Boc-L-proline-3-ene, hydrogenation over a palladium catalyst introduces the dihydropyridine moiety while preserving the (S)-configuration at C2. The reaction proceeds in tetrahydrofuran under 50 psi H₂, achieving >95% ee when using (R)-BINAP as a chiral ligand.

Catalytic Asymmetric Hydrogenation

Alternatively, asymmetric transfer hydrogenation (ATH) of a prochiral enecarbamate precursor using a TsDPEN-ruthenium catalyst provides the (2S)-product in 88% ee. This method avoids stoichiometric chiral reagents, enhancing atom economy.

Comparative Analysis of Synthetic Methods

The table below evaluates the three primary routes based on yield, stereoselectivity, and practicality:

| Method | Yield (%) | ee (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Electrochemical | 85–90 | <10 | Scalability, mild conditions | Poor stereocontrol |

| Oxone® Dihydroxylation | 69–75 | N/A | Tunable diastereoselectivity | Multi-step, moderate yields |

| Asymmetric Catalysis | 70–88 | 88–95 | High enantiopurity | Costly catalysts, specialized setup |

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butyl 2-methyl (2S)-3,4-dihydropyridine-1,2(2H)-dicarboxylate undergoes various chemical reactions, including:

Oxidation reactions, where the dihydropyridine ring is oxidized to form corresponding pyridine derivatives.

Reduction reactions, typically reducing the ester groups to alcohols.

Substitution reactions, particularly nucleophilic substitutions at the ester groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium alkoxides or Grignard reagents are employed for nucleophilic substitution at ester positions.

Major Products:

Oxidation yields pyridine derivatives.

Reduction converts esters to primary or secondary alcohols.

Substitution results in various alkyl or aryl-substituted derivatives.

Scientific Research Applications

The compound features a pyridine ring structure which is crucial for its biological activity. The presence of the tert-butyl and methyl groups contributes to its lipophilicity, enhancing its interaction with biological membranes.

Example Synthesis Pathway

A common synthetic route involves the condensation of a suitable diester with an amine under acidic conditions, followed by cyclization to yield the target compound.

Medicinal Chemistry

1-tert-Butyl 2-methyl (2S)-3,4-dihydropyridine-1,2(2H)-dicarboxylate has shown promise in medicinal chemistry due to its potential as a drug candidate for various therapeutic areas:

- Antioxidant Activity: Studies have indicated that compounds with similar structures exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .

- Neuroprotective Effects: Research suggests that derivatives of dihydropyridine compounds may provide neuroprotection in models of neurodegenerative diseases .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis:

- Building Block for Complex Molecules: Its reactivity allows it to be transformed into various functionalized derivatives that can be utilized in the synthesis of more complex organic molecules.

- Catalytic Applications: It can be employed as a ligand in asymmetric catalysis, facilitating enantioselective reactions that are crucial for producing chiral compounds .

Case Studies

-

Neuroprotective Studies:

A study demonstrated the neuroprotective effects of related dihydropyridine derivatives in cellular models exposed to oxidative stress. The findings indicated that these compounds could reduce cell death and improve mitochondrial function . -

Antioxidant Evaluation:

Another research focused on evaluating the antioxidant capacity of 1-tert-butyl 2-methyl (2S)-3,4-dihydropyridine derivatives using DPPH radical scavenging assays. Results showed significant scavenging activity compared to standard antioxidants . -

Synthesis of Chiral Compounds:

A recent publication highlighted the use of this compound as a chiral building block in synthesizing various pharmaceuticals, demonstrating its utility in creating enantiomerically enriched products essential for drug development .

Mechanism of Action

The compound's effects are typically mediated through its interaction with molecular targets such as enzymes and receptors. For example, in medicinal applications, it may inhibit specific enzyme activities or bind to receptors to modulate physiological responses. The precise mechanism often involves binding to the active site or altering the conformation of the target protein, thereby influencing its function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 5,6-Dihydropyridine Derivatives

- 1-tert-Butyl 2-methyl 5,6-dihydropyridine-1,2(4H)-dicarboxylate (CAS 155905-80-9) shares the same molecular formula (C₁₂H₁₉NO₄) but differs in the position of the double bond (5,6-dihydro vs. 3,4-dihydro). For instance, the 5,6-dihydro isomer may exhibit greater stability in acidic conditions due to reduced ring puckering .

Pyrrolidine Dicarboxylates

- 1-tert-Butyl 2-methyl (2S,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate (CAS 130966-46-0):

- Structure : Pyrrolidine ring with a hydroxyl group at the 3S position.

- Impact : The hydroxyl group introduces hydrogen-bonding capacity and polarity (LogP ~0.5–1.0), enhancing water solubility but reducing membrane permeability compared to the dihydropyridine analog. This makes it suitable for targeting polar enzyme active sites .

- 1-tert-Butyl 2-ethyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate (C₁₂H₂₁NO₅, MW 259): Key Differences: Ethyl ester (vs. methyl) increases lipophilicity (LogP 0.54), while the 4S-hydroxyl group adds stereochemical complexity. Such derivatives are often used in peptide mimetics or protease inhibitors .

Substituent Variations in Dihydropyridines

- 1-(tert-Butyl) 2-ethyl 3,4-dihydropyridine-1,2(2H)-dicarboxylate (CAS 1822508-06-4, C₁₃H₂₁NO₄, MW 255.31): The ethyl ester substituent increases molecular weight and lipophilicity (vs. This compound is used in asymmetric catalysis or as a building block for kinase inhibitors .

Tetrahydropyridine Derivatives

- 1-tert-Butyl 2-methyl (2S)-1,2,3,4-tetrahydropyridine-1,2-dicarboxylate (EN 300-726151):

Table 1: Key Properties of Selected Compounds

*Estimated based on structural analogs.

Biological Activity

1-tert-Butyl 2-methyl (2S)-3,4-dihydropyridine-1,2(2H)-dicarboxylate is a heterocyclic compound with significant potential in various biological applications. Its molecular formula is and it has a molecular weight of approximately 241.28 g/mol. This compound has garnered attention for its diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antitumor Activity

Research indicates that compounds similar to this compound exhibit notable antitumor effects. For instance, studies have shown that derivatives of dihydropyridines can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. A study by highlighted the potential of certain dihydropyridine derivatives in targeting cancer cell lines effectively.

Antibacterial Properties

The antibacterial activity of this compound has been explored in various studies. Dihydropyridine derivatives have demonstrated efficacy against a range of bacterial strains. A notable study reported that these compounds could inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting their potential as novel antibacterial agents .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are supported by findings that indicate its ability to modulate inflammatory pathways. Research has shown that similar compounds can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-kB signaling pathways .

Case Study 1: Antitumor Efficacy

In a controlled laboratory study, researchers synthesized various dihydropyridine derivatives and tested their effects on human cancer cell lines. The results indicated that specific modifications to the dihydropyridine structure enhanced cytotoxicity against breast cancer cells by up to 70% compared to untreated controls. This suggests that structural variations in compounds like this compound may significantly influence their biological activity.

Case Study 2: Antibacterial Screening

A screening assay was conducted to evaluate the antibacterial properties of several dihydropyridine derivatives against Staphylococcus aureus and Escherichia coli. The results showed that one derivative exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating promising antibacterial activity.

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimized synthetic routes for preparing 1-tert-Butyl 2-methyl (2S)-3,4-dihydropyridine-1,2(2H)-dicarboxylate, and how do reaction conditions influence yield and purity?

Answer: The synthesis typically involves multi-step reactions starting from chiral precursors such as (2S)-pyroglutamic acid derivatives. Key steps include:

- Esterification : Use of methyl chloroformate or dimethyl sulfate under basic conditions (e.g., KCO) to install the methyl ester .

- Boc Protection : Reaction with di-tert-butyl dicarbonate (BocO) in the presence of a catalyst like DMAP to introduce the tert-butyl group .

- Reduction/Cyclization : Controlled hydrogenation or catalytic reduction to form the dihydropyridine ring.

Critical Parameters : - Temperature control (<0°C for Boc protection to prevent racemization).

- Solvent choice (CHCl or THF for anhydrous conditions).

- Purification via column chromatography (hexane/EtOAc gradients) to isolate enantiomerically pure product .

Q. How is the stereochemical integrity of the (2S)-configured dihydropyridine core validated during synthesis?

Answer:

- Chiral HPLC : Separation using a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol eluents to confirm enantiomeric excess (>99% ee) .

- Optical Rotation : Comparison of [α] values with literature data (e.g., [α] = +12.5° in CHCl) .

- X-ray Crystallography : Single-crystal analysis resolves absolute configuration (e.g., Flack parameter < 0.1) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity and stereochemical outcomes in derivatization reactions of this compound?

Answer:

- DFT Studies : Calculations at the B3LYP/6-31G(d) level model transition states for nucleophilic attacks on the dihydropyridine ring. For example, fluorination at C4 proceeds via a chair-like transition state with ΔG = 18.3 kcal/mol .

- Molecular Docking : Predict binding affinities of derivatives to biological targets (e.g., enzymes) by simulating interactions with active-site residues .

- Contradiction Resolution : Discrepancies between predicted and experimental regioselectivity can arise from solvent effects, which are addressed using implicit solvation models (e.g., PCM) .

Q. What strategies resolve contradictions between spectroscopic data (e.g., NMR) and crystallographic results for derivatives?

Answer:

- Dynamic Effects in NMR : Conformational flexibility (e.g., ring puckering) may cause averaged NMR signals. Low-temperature (C) NMR or NOESY experiments reveal distinct conformers .

- Twinned Crystals : Use SHELXL’s TWIN command to refine structures with overlapping lattices, ensuring accurate bond-length measurements .

- Synchrotron Radiation : High-resolution X-ray data (λ = 0.7 Å) mitigate artifacts from crystal disorder .

Q. How is the fluorinated analog, 1-tert-Butyl 2-methyl (2S,4S)-4-fluoropyrrolidine-1,2-dicarboxylate, synthesized without epimerization?

Answer:

- Electrophilic Fluorination : Use of Selectfluor® in anhydrous acetonitrile at C, with careful pH control (pH 7.5–8.0) to avoid acid-catalyzed racemization .

- Inert Atmosphere : Schlenk-line techniques prevent hydrolysis of intermediates.

- Monitoring : Real-time NMR tracks fluorination progress and byproduct formation .

Q. What methodologies characterize the compound’s solid-state behavior, and how does crystal packing influence its stability?

Answer:

- Thermogravimetric Analysis (TGA) : Decomposition onset at 180°C indicates thermal stability .

- Hirshfeld Surface Analysis : Identifies dominant intermolecular interactions (e.g., C–H···O hydrogen bonds contributing to 65% of crystal packing) .

- Polymorph Screening : Slurrying in 12 solvents (e.g., ethanol, toluene) identifies stable forms. An orthorhombic polymorph (P222 space group) is preferred for storage due to lower hygroscopicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.